![molecular formula C9H16O2 B174410 Ethyl 2-cyclopentylacetate CAS No. 18322-54-8](/img/structure/B174410.png)
Ethyl 2-cyclopentylacetate
Overview
Description
Ethyl 2-cyclopentylacetate is a chemical compound with the molecular formula C9H16O2 . It is used in various applications, from pharmaceutical synthesis to fragrance creation.
Molecular Structure Analysis
The molecular structure of Ethyl 2-cyclopentylacetate consists of two main parts: a cyclopentyl group and an acetate group . The molecular weight is 156.22 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2-cyclopentylacetate are not detailed in the search results, related compounds like β-keto esters can undergo a variety of reactions. For instance, they can participate in Claisen Condensation, where one ester acts as a nucleophile while a second ester acts as the electrophile .Physical And Chemical Properties Analysis
Ethyl 2-cyclopentylacetate has a molecular weight of 156.22 g/mol. It has a computed XLogP3-AA value of 2.6, indicating its lipophilicity. It has no hydrogen bond donors but has two hydrogen bond acceptors. It has a rotatable bond count of 4 .Scientific Research Applications
Analytical Chemistry
Ethyl 2-cyclopentylacetate is used in analytical chemistry, particularly in the field of gas chromatography (GC). It serves as a building block in the synthesis of more complex molecules for analysis .
Cell Culture & Analysis
This compound is also used in cell culture and analysis. It can be used in various techniques and for different cell types, contributing to the understanding of cell signaling and developmental biology research .
Chemistry & Synthesis
In the field of chemistry and synthesis, Ethyl 2-cyclopentylacetate is used in processes such as ADC & Bioconjugation and Peptide Synthesis .
Environmental & Cannabis Testing
Ethyl 2-cyclopentylacetate is used in environmental testing, including air sampling and monitoring, drinking water testing, and cannabis testing. It’s also used in food and beverage testing and manufacturing, including chemical analysis, flavor and fragrance formulation, and microbiological analysis .
Genomics
In genomics, this compound is used in advanced gene editing, cloning & expression, and DNA & RNA purification .
Materials Science & Engineering
Ethyl 2-cyclopentylacetate finds its application in materials science and engineering, including 3D bioprinting, 3D printing, batteries, supercapacitors, and fuel cells .
Pharma & Biopharma Manufacturing
In the pharmaceutical and biopharmaceutical manufacturing sector, this compound is used in antibody drug conjugate manufacturing and other biopharma 4.0 processes .
Protein Biology
Lastly, in protein biology, Ethyl 2-cyclopentylacetate is used in ELISA, enzyme activity assays, and flow cytometry .
Mechanism of Action
Target of Action
Ethyl 2-cyclopentylacetate is a complex organic compound
Mode of Action
The mode of action of Ethyl 2-cyclopentylacetate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas for future research.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity is indicated by a Log Po/w (iLOGP) value of 2.61 , suggesting that it may have good bioavailability.
properties
IUPAC Name |
ethyl 2-cyclopentylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-11-9(10)7-8-5-3-4-6-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSADESEDBCPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289671 | |
Record name | Ethyl 2-cyclopentylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopentylacetate | |
CAS RN |
18322-54-8 | |
Record name | 18322-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-cyclopentylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00289671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl cyclopentylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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